molecular formula C9H17NO B8713931 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol

Cat. No. B8713931
M. Wt: 155.24 g/mol
InChI Key: ZYSSCOXNJYFCBN-UHFFFAOYSA-N
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Patent
US05196535

Procedure details

A mixture of 7.5 parts of ethyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (prepared as in EP-A-0,320,032) and 127 parts of hydrochloric acid was refluxed for 1/2 hour and was then evaporated. The residue was taken up in water and the whole was basified with NaOH. The product was extracted with trichloromethane and the extract was washed, dried, filtered and evaporated, yielding 5.1 parts (99.6%) of 8-azabicyclo[3.2.1]octane-3-ethanol (interm. 40).
Name
ethyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]1[CH2:10][CH:9]2[N:11](C(OCC)=O)[CH:6]([CH2:7][CH2:8]2)[CH2:5]1.Cl>>[CH:9]12[NH:11][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]([CH2:3][CH2:2][OH:1])[CH2:10]2

Inputs

Step One
Name
ethyl 3-(2-hydroxyethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1CC2CCC(C1)N2C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
was then evaporated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with trichloromethane
WASH
Type
WASH
Details
the extract was washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C12CC(CC(CC1)N2)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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